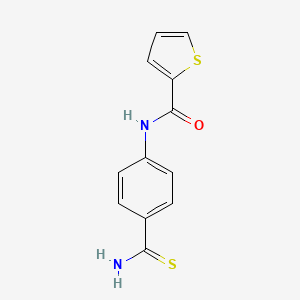

N-(4-carbamothioylphenyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-carbamothioylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS2/c13-11(16)8-3-5-9(6-4-8)14-12(15)10-2-1-7-17-10/h1-7H,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQFGXMVRCNVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Carbamothioylphenyl Thiophene 2 Carboxamide and Its Analogs

General Strategies for Thiophene-2-Carboxamide Synthesis

The synthesis of the thiophene-2-carboxamide core is foundational. This can be achieved either by first constructing the thiophene (B33073) ring with a carboxylic acid or its derivative at the 2-position, followed by amidation, or by building the thiophene ring onto a precursor that already contains the necessary amide linkage.

Cyclization Reactions of Precursor Molecules

Several named reactions are instrumental in the de novo synthesis of the thiophene ring system from acyclic precursors. These methods offer pathways to variously substituted thiophenes, which can then be elaborated to the desired carboxamide.

The Paal-Knorr thiophene synthesis is a classical method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. researchgate.netwikipedia.orgquimicaorganica.orguobaghdad.edu.iq The reaction proceeds by thionation of the dicarbonyl compound, followed by tautomerization and cyclization, ultimately leading to the aromatic thiophene ring. quimicaorganica.org While versatile, this method's utility is sometimes limited by the availability of the starting 1,4-dicarbonyl compounds. wikipedia.org

| Starting Material (1,4-Dicarbonyl) | Sulfurizing Agent | Conditions | Product | Yield (%) | Reference |

| Hexane-2,5-dione | P₄S₁₀ | Heat | 2,5-Dimethylthiophene | ~70 | wikipedia.org |

| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Toluene, reflux | 2,5-Diphenylthiophene | High | researchgate.net |

The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. derpharmachemica.comwikipedia.org This reaction is particularly useful for producing highly functionalized thiophenes. derpharmachemica.com A variation of this synthesis can also yield 3-aminothiophenes if the substrate contains a nitrile group instead of an ester. wikipedia.org

| α,β-Acetylenic Ester | Thioglycolic Acid Derivative | Base | Product | Yield (%) | Reference |

| Methyl propiolate | Methyl thioglycolate | NaOMe | Methyl 3-hydroxythiophene-2-carboxylate | Good | derpharmachemica.com |

| Ynone trifluoroborate salts | Various alkylthiols | K₂CO₃ or t-BuOK | Thiophene boronates | High | core.ac.uk |

The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction that yields polysubstituted 2-aminothiophenes. tandfonline.comnih.govresearchgate.net It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. tandfonline.com The reaction typically proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. tandfonline.com Microwave irradiation has been shown to improve reaction times and yields. tandfonline.com

Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

For syntheses starting with a pre-formed thiophene ring, cross-coupling reactions are indispensable for introducing the N-phenyl moiety or for building more complex analogs. The Suzuki-Miyaura coupling is a prominent example, facilitating the formation of carbon-carbon bonds between a thiophene-boronic acid (or ester) and an aryl halide, or vice versa. researchgate.netunimib.itnih.govmdpi.com This palladium-catalyzed reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

The synthesis of aryl-substituted thiophene-2-carboxamides can be efficiently achieved by coupling a 5-bromothiophene-2-carboxamide (B442588) with various aryl boronic acids. mdpi.com Optimization of catalyst, base, and solvent is crucial for achieving high yields, with XPhos precatalysts often proving effective. researchgate.net

| Thiophene Derivative | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-Bromothiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Phenylthiophene-2-carboxamide | 72 | mdpi.com |

| 2-Bromothiophene | Phenylboronic acid | Pd(dtbpf)Cl₂ | K₂CO₃ | Water with Kolliphor EL | 2-Phenylthiophene | 86 | unimib.it |

| 4-Bromothiophene-2-carbaldehyde | Various arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 4-Arylthiophene-2-carbaldehydes | Moderate to excellent | researchgate.net |

Amidation and Thioamidation Procedures

The formation of the amide bond is a critical step in the synthesis of the target molecule. This is typically achieved by reacting thiophene-2-carboxylic acid, or its more reactive acyl chloride derivative, with an appropriately substituted aniline. nih.govmdpi.com Coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the amidation of the carboxylic acid. mdpi.com

The final step in the synthesis of N-(4-carbamothioylphenyl)thiophene-2-carboxamide is the conversion of an amino group on the N-phenyl ring to a thiourea (B124793) (carbamothioyl) group. This can be accomplished through several methods, including reaction with thiophosgene (B130339) or, more commonly, with an isothiocyanate or by treatment with ammonium (B1175870) thiocyanate (B1210189). nih.gov

A general and direct method for the conversion of an amide to a thioamide involves the use of a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used, mild, and efficient reagent for this transformation, converting the carbonyl group of the amide into a thiocarbonyl group. nih.gov

| Amide | Thionating Agent | Conditions | Thioamide | Yield (%) | Reference |

| Benzamide | Lawesson's Reagent | Toluene, reflux | Thiobenzamide | High | nih.gov |

| N-(p-tolyl)benzamide | Lawesson's Reagent | Toluene, reflux | N-(p-tolyl)thiobenzamide | High | nih.gov |

Specific Routes to this compound and Related Thioamides

A plausible synthetic route to this compound is outlined below:

Synthesis of Thiophene-2-carboxylic acid: This can be achieved through various methods, including the oxidation of 2-acetylthiophene (B1664040).

Formation of Thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid can be converted to its more reactive acyl chloride using thionyl chloride (SOCl₂).

Amidation: The thiophene-2-carbonyl chloride is then reacted with 4-nitroaniline (B120555) to form N-(4-nitrophenyl)thiophene-2-carboxamide.

Reduction of the Nitro Group: The nitro group is reduced to an amino group, yielding N-(4-aminophenyl)thiophene-2-carboxamide. This reduction is commonly performed using catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like tin(II) chloride (SnCl₂).

Thioamidation: The resulting amino group is then converted to the thiourea functionality. This can be achieved by reacting the N-(4-aminophenyl)thiophene-2-carboxamide with a reagent such as ammonium thiocyanate in the presence of an acid catalyst, or through a two-step process involving the formation of an isothiocyanate followed by reaction with ammonia.

An alternative approach for the final step involves the direct thionation of a precursor amide. For instance, if N-(4-carbamoylphenyl)thiophene-2-carboxamide were synthesized, it could potentially be converted to the target thioamide using Lawesson's reagent, although selectivity between the two amide carbonyls could be a challenge.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions for each step.

For cyclization reactions like the Gewald synthesis, the choice of base and solvent can significantly impact the yield. The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for many thiophene syntheses, including the Paal-Knorr and Gewald reactions. researchgate.nettandfonline.com

In Suzuki-Miyaura couplings , key parameters to optimize include the palladium catalyst and ligand system, the base, the solvent, and the reaction temperature. For couplings involving thiophene boronic acids, highly active catalysts such as those employing bulky phosphine (B1218219) ligands (e.g., XPhos) have been found to be particularly effective. researchgate.net The solubility of the reactants is also a critical factor, and the choice of solvent or solvent mixture must be carefully considered to ensure both the boronic acid and the aryl halide are sufficiently soluble. researchgate.net

For amidation reactions , the choice of coupling agent and reaction conditions can influence the yield and purity of the product. When using acyl chlorides, the presence of a non-nucleophilic base is often required to scavenge the HCl byproduct. For thioamidation with Lawesson's reagent , the stoichiometry of the reagent, reaction temperature, and time are important variables. While Lawesson's reagent is generally effective, the workup can be complicated by the presence of phosphorus-containing byproducts. nih.govresearchgate.net Recent developments have focused on chromatography-free workup procedures to address this issue. nih.govresearchgate.net

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push to develop more environmentally benign synthetic methods. For the synthesis of thiophene derivatives, several green chemistry approaches have been explored.

The use of greener solvents is a key aspect. Water, ionic liquids, and deep eutectic solvents have been successfully employed as reaction media for various thiophene syntheses, reducing the reliance on volatile organic compounds. wikipedia.orgnih.gov For instance, Suzuki-Miyaura couplings have been efficiently carried out in aqueous media, sometimes with the aid of surfactants to create micellar nanoreactors. unimib.itmdpi.com

Catalysis plays a central role in green chemistry. The development of highly active catalysts for reactions like the Suzuki-Miyaura coupling allows for lower catalyst loadings, which is both economically and environmentally beneficial. wikipedia.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another important strategy. nih.gov Nickel-based catalysts are also being explored as a more abundant and less expensive alternative to palladium for cross-coupling reactions. wikipedia.org

Atom economy is another important principle of green chemistry. Reactions like the Gewald synthesis, which is a multi-component reaction, are inherently more atom-economical as they combine multiple starting materials in a single step to form a complex product with minimal byproduct formation. researchgate.net

Alternative energy sources , such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating methods. polimi.itFlow chemistry , where reagents are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and control over reaction parameters, and is being applied to the synthesis of heterocyclic compounds like thiophenes. researchgate.net

Phase transfer catalysis is another green technique that can be applied to the synthesis of thiophenes. tandfonline.comcrdeepjournal.org This method facilitates the reaction between reactants in immiscible phases, often an aqueous and an organic phase, thereby reducing the need for organic solvents and enabling the use of inorganic salts as reactants. wikipedia.orgcrdeepjournal.org

Finally, biocatalysis , the use of enzymes to catalyze chemical reactions, is a rapidly growing area of green chemistry. While still emerging for thiophene synthesis, the use of enzymes like lipases for esterification or amidation steps offers the potential for highly selective and environmentally friendly transformations. polimi.itchemrxiv.org

Preclinical Pharmacological Investigations of N 4 Carbamothioylphenyl Thiophene 2 Carboxamide Derivatives

In Vitro Biological Activity Assessments

Derivatives of N-(4-carbamothioylphenyl)thiophene-2-carboxamide have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities in preclinical studies. nih.govresearchgate.net The unique structural features of the thiophene (B33073) carboxamide scaffold have made it an attractive template for medicinal chemists in the pursuit of novel therapeutic agents. mdpi.com In vitro evaluations have been crucial in elucidating the potential of these compounds across various pathological conditions, including microbial infections, cancer, inflammation, and oxidative stress. nih.gov

Antimicrobial Efficacy Studies

The thiophene ring is a core component in numerous pharmacologically important compounds, and its derivatives have been extensively studied for their antimicrobial properties. frontiersin.org Research has shown that thiophene-2-carboxamide derivatives possess a broad spectrum of activity against various pathogenic microorganisms. nih.gov

Thiophene-2-carboxamide derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds are generally more active against Gram-positive strains like Staphylococcus aureus. nih.gov For instance, certain 3-amino thiophene-2-carboxamide derivatives showed significant inhibition against S. aureus (83.3%) and the Gram-negative bacterium Pseudomonas aeruginosa (86.9%). nih.gov Specifically, amino thiophene-2-carboxamide compound 7b, which contains a methoxy (B1213986) group, exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov

In contrast, 3-hydroxy thiophene-2-carboxamide derivatives displayed very good effects against P. aeruginosa (78.3% inhibition) and good activity against S. aureus (70.8% inhibition). nih.gov The antibacterial potential of these derivatives has also been evaluated against multidrug-resistant strains. researchgate.net For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were tested against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with some compounds showing high activity and strong interactions with the β-lactamase enzyme's binding pocket. nih.govresearchgate.net Other studies have identified thiophene derivatives with promising activity against colistin-resistant A. baumannii and E. coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 mg/L. frontiersin.org The bactericidal effects of some of these derivatives have been confirmed through time-kill curve assays. frontiersin.org

| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide (7b) | S. aureus (Gram-positive) | 83.3% Inhibition | nih.gov |

| 3-Amino thiophene-2-carboxamide (7b) | P. aeruginosa (Gram-negative) | 86.9% Inhibition | nih.gov |

| 3-Amino thiophene-2-carboxamide (7b) | E. coli (Gram-negative) | 64.0% Inhibition | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide (3b) | S. aureus (Gram-positive) | 70.8% Inhibition | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide (3b) | P. aeruginosa (Gram-negative) | 78.3% Inhibition | nih.gov |

| Thiophene derivatives (4, 5, 8) | Colistin-Resistant E. coli | MIC: 8-32 mg/L | frontiersin.org |

The antifungal potential of thiophene-2-carboxamide derivatives has also been a subject of investigation. nih.govresearchgate.net Studies on newly synthesized 2-thiophene carboxylic acid thioureides demonstrated that all tested compounds exhibited antifungal activity, with MIC values ranging from 31.25 to 62.5 μg/mL. researchgate.net Certain thiophene compounds have been recognized for their properties against various phytopathogenic fungi. researchgate.net A series of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing excellent fungicidal activities against cucumber downy mildew, in some cases superior to commercial fungicides. mdpi.com

| Compound Type | Fungal Strain/Disease | Activity/Measurement (MIC/EC50) | Reference |

|---|---|---|---|

| 2-Thiophene carboxylic acid thioureides | Various Fungi | 31.25 - 62.5 µg/mL | researchgate.net |

| N-(thiophen-2-yl) nicotinamide (4f) | Cucumber Downy Mildew | 1.96 mg/L | mdpi.com |

| N-(thiophen-2-yl) nicotinamide (4a) | Cucumber Downy Mildew | 4.69 mg/L | mdpi.com |

Antiproliferative and Anticancer Activity in Cell Lines (e.g., HepG-2, MCF-7, Hep3B, K562)

Thiophene carboxamide scaffolds are recognized as promising for the development of anticancer agents. mdpi.com A novel series of thiophene-2-carboxamide derivatives were evaluated for their in vitro cytotoxic activity, with one derivative containing a 4-Cl-phenyl ring showing potent inhibitory activity against MCF-7 (breast cancer), K562 (leukemia), and HepG2 (liver cancer) cell lines. researchgate.net Another study focused on thiophene carboxamide derivatives as biomimetics of Combretastatin (B1194345) A-4 (CA-4), a known anticancer agent. mdpi.comresearchgate.net These compounds revealed considerable anticancer activity against the Hep3B liver cancer cell line, with compounds 2b and 2e being the most active, showing IC50 values of 5.46 µM and 12.58 µM, respectively. mdpi.com

Further research on novel compounds with a thiophene carboxamide scaffold demonstrated significant cytotoxic effects against A375 (melanoma), HT-29 (colon cancer), and MCF-7 cell lines. mdpi.com For instance, compound MB-D2 reduced MCF-7 cell viability to 38.93% at a concentration of 100 μM and showed high selectivity against cancer cells by activating caspases and inducing mitochondrial depolarization. mdpi.comnih.gov Thiophene-2-carboxamides bearing aryl substituents have also demonstrated cytotoxicity in breast, liver, and leukemia cell lines, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is considered an oncogene in breast cancer. mdpi.comresearchgate.net

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Thiophene-carboxamide (2b) | Hep3B | Hepatocellular Carcinoma | 5.46 | mdpi.com |

| Thiophene-carboxamide (2e) | Hep3B | Hepatocellular Carcinoma | 12.58 | mdpi.com |

| Thiophene derivative (5b) | MCF-7 | Breast Cancer | 0.09 | researchgate.net |

| Thiophene derivative (5c) | MCF-7 | Breast Cancer | 2.22 | researchgate.net |

| Thiophene derivative (5c) | HepG2 | Hepatocellular Carcinoma | 0.72 | researchgate.net |

| Benzo[g]quinazoline (13) | MCF-7 | Breast Cancer | 8.8 ± 0.5 | nih.gov |

| Benzo[g]quinazoline (13) | HepG2 | Hepatocellular Carcinoma | 26.0 ± 2.5 | nih.gov |

Anti-inflammatory Potential

Thiophene derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Certain compounds containing a tetrahydrobenzo[b]thiophene scaffold have demonstrated anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net This activity was associated with their ability to activate the NRF2 pathway, which plays a key role in the antioxidant and anti-inflammatory cellular response. researchgate.net These compounds were able to reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like COX-2 and NF-κB. researchgate.net Other studies have also found that specific thiazolo-thiophene derivatives can significantly reduce the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid in asthma models. nih.gov

Antioxidant Activity

The antioxidant properties of thiophene-2-carboxamide derivatives have been evaluated using various assays. nih.gov In one study, the antioxidant potential was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov In contrast, 3-hydroxy derivatives showed moderate inhibition (28.4%–54.9%), while 3-methyl derivatives displayed the lowest antioxidant activity (12.0%–22.9%). nih.gov This suggests that the substituent at the 3-position of the thiophene ring plays a crucial role in the antioxidant capacity of these compounds.

| Compound Type | Activity (% Inhibition) | Reference |

|---|---|---|

| 3-Amino thiophene-2-carboxamide (7a-c) | 46.9 - 62.0% | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide (3a-c) | 28.4 - 54.9% | nih.gov |

| 3-Methyl thiophene-2-carboxamide (5a-c) | 12.0 - 22.9% | nih.gov |

| Ascorbic Acid (Standard) | 88.44% | nih.gov |

Enzyme Inhibition Assays (e.g., aPKC, TRPM8, Alkaline Phosphatase, Carbonic Anhydrase)

The therapeutic potential of this compound and its derivatives has been explored through various enzyme inhibition assays. These studies reveal a pattern of activity against several key enzymes involved in physiological and pathological processes.

Atypical Protein Kinase C (aPKC): Derivatives of the thiophene scaffold have been identified as potent inhibitors of atypical protein kinase C (aPKC) isoforms. nih.gov A chemical library screen revealed that phenylthiophene-based small molecules can effectively inhibit aPKC isoforms, which are implicated in the breakdown of the blood-retinal barrier induced by TNF-α and VEGF. nih.gov Structure-activity relationship (SAR) studies on a 2-amino-3-carboxy-4-phenylthiophene backbone highlighted that electron-donating groups on the C-4 aryl moiety are crucial for inhibitory activity. The most effective inhibitors demonstrated efficacy in the low nanomolar range in cellular assays measuring aPKC-dependent signaling, such as NFκB-driven gene transcription and vascular endothelial permeability. nih.gov

Transient Receptor Potential Melastatin-8 (TRPM8): The TRPM8 channel is a well-established thermosensor for cold temperatures and is implicated in pain hypersensitivity conditions like cold allodynia. nih.gov Consequently, TRPM8 antagonists are actively being pursued as potential treatments for pain. nih.gov Research has identified various compounds that block TRPM8-mediated activation of intracellular signaling cascades. nih.gov While many known TRPM8 inhibitors have issues with selectivity, virtual screening strategies have successfully identified novel classes of potent and selective TRPM8 inhibitors, such as naphthyl derivatives. nih.gov

Alkaline Phosphatase (AP): Alkaline phosphatases are a group of enzymes involved in various physiological processes, including phosphate (B84403) metabolism. nih.govresearchgate.net While numerous compounds, such as arsenate, vanadate, and various phosphonates, are known to be potent inhibitors of AP, the direct inhibitory activity of this compound derivatives on this enzyme is not extensively documented in the available literature. nih.govresearchgate.net

Carbonic Anhydrase (CA): Structurally related compounds, specifically a library of N-((4-sulfamoylphenyl)carbamothioyl) amides, have demonstrated significant inhibitory activity against several human (h) carbonic anhydrase isoforms. nih.govnih.gov These enzymes catalyze the interconversion of carbon dioxide and bicarbonate, playing a role in numerous pathophysiological processes. mdpi.com Many of the synthesized derivatives showed potent inhibition against the cytosolic isoforms hCA I, hCA II, and hCA VII, with inhibition constants (Kᵢ) in the nanomolar range. nih.govnih.gov In several instances, the inhibitory activity of these compounds surpassed that of the standard reference drug, acetazolamide (B1664987) (AAZ). nih.govnih.gov The most potent inhibition was observed against hCA VII, with Kᵢ values as low as 1.1 nM. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by N-((4-sulfamoylphenyl)carbamothioyl) Amide Derivatives

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) |

|---|---|---|---|

| Derivative 3f | 13.3 | 5.3 | 1.1 |

| Acetazolamide (AAZ) | 250 | 12.5 | 2.5 |

Receptor Antagonist Activity (e.g., P2Y14 receptor)

The P2Y14 receptor, activated by UDP-glucose, is strongly implicated in immune and inflammatory responses, making it a promising target for inflammatory diseases. researchgate.netnih.gov The development of selective, high-affinity antagonists has been a key area of research to explore the therapeutic potential of targeting this receptor. researchgate.netnih.gov

A series of 4-amide-thiophene-2-carboxyl derivatives have been designed and synthesized as novel and potent P2Y14 receptor antagonists. nih.govfigshare.com Through a scaffold hopping strategy, researchers developed compounds with significant antagonistic activity. The optimized compound, 5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid (referred to as compound 39), exhibited exceptional potency with a subnanomolar IC₅₀ value of 0.40 nM. nih.govfigshare.com Further studies, including fluorescent ligand binding assays, confirmed the direct binding of this compound to the P2Y14 receptor. nih.gov This class of compounds represents a promising foundation for the development of therapeutics for conditions like inflammatory bowel disease (IBD). nih.govfigshare.com

In Vivo Preclinical Efficacy Models (Animal Studies)

Assessment in Disease Models (e.g., Experimental Colitis)

The therapeutic efficacy of P2Y14 receptor antagonists has been evaluated in animal models of inflammatory disease. The potent 4-amide-thiophene-2-carboxyl derivative, compound 39, was tested in a mouse model of experimental colitis. nih.gov The results from this in vivo study demonstrated that the compound has a remarkable anti-inflammatory effect, validating the potential of P2Y14 receptor antagonism as a therapeutic strategy for IBD. nih.govfigshare.com

Efficacy in Pain Models (e.g., Cold Allodynia)

Thiophene-based compounds have been investigated for their analgesic properties in various preclinical pain models. researchgate.netijbcp.com As TRPM8 is a key mediator of cold sensation, its antagonists are being explored for conditions involving cold allodynia. nih.gov

A novel 2-4methylphenylimino-3-carboxamide substituted thiophene compound was evaluated for its peripheral analgesic activity using two standard models: the acetic acid-induced writhing test and the late phase of the formalin test in mice. researchgate.netijbcp.com In the acetic acid-induced writhing model, the compound demonstrated a maximum Pain Inhibition Percentage (PIP) of 78%. ijbcp.com In the formalin test, which assesses inflammatory pain, the compound showed a PIP of 58% in the late phase. ijbcp.com These findings indicate a moderate peripheral analgesic effect for this class of thiophene derivatives. researchgate.netijbcp.com

Table 2: Analgesic Activity of a 2-4methylphenylimino-3-carboxamide Substituted Thiophene Compound

| Pain Model | Test Compound PIP | Standard Drug (Aspirin) PIP |

|---|---|---|

| Acetic Acid-Induced Writhing | 78% | 91% |

| Formalin Test (Late Phase) | 58% | 86% |

Data represents maximum Pain Inhibition Percentage (PIP) at a 40mg/kg dose. ijbcp.com

General Efficacy in Animal Disease Models

Derivatives of thiophene carboxamide have been assessed in a range of other in vivo models, demonstrating a broad spectrum of potential therapeutic applications.

Vascular Permeability and Inflammation: Phenylthiophene-based inhibitors of aPKC have been shown to effectively block vascular permeability in vivo, suggesting potential for treating diseases characterized by inflammation and increased vascular leakage. nih.gov

Oncology: Thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) have shown significant anti-cancer activity against cell lines such as Hep3B. nih.gov

Myeloproliferative Neoplasms: A series of carboxamide-substituted thiophenes that inhibit Janus kinase 2 (JAK2) have been developed. Specific compounds from this series performed well in an acute in vivo pharmacokinetic/pharmacodynamic (PK/PD) model that measures the inhibition of STAT5 phosphorylation, indicating their potential for treating myeloproliferative neoplasms. nih.gov

Molecular Mechanisms of Action and Target Identification

Elucidation of Biological Targets

The biological activity of N-(4-carbamothioylphenyl)thiophene-2-carboxamide is intrinsically linked to its ability to interact with specific macromolecular targets within cells. Through computational and experimental approaches, researchers have begun to elucidate these interactions, providing a foundation for understanding its therapeutic effects.

Protein-Ligand Interaction Analysis through Molecular Docking

Molecular docking simulations have been instrumental in identifying and characterizing the potential biological targets of thiophene (B33073) carboxamide derivatives. These computational studies predict the preferred orientation of the ligand when bound to a target protein, offering insights into the binding affinity and the nature of the interaction.

For derivatives of this compound, a primary biological target identified through molecular docking is tubulin . These compounds are designed as biomimetics of combretastatin (B1194345) A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. Docking studies have shown that thiophene carboxamide derivatives can fit into the colchicine-binding site of tubulin, a pocket located at the interface of the α and β-tubulin subunits. The thiophene ring, with its high aromaticity, plays a critical role in these interactions, often participating in hydrophobic and π-π stacking interactions within the binding pocket.

Another significant target identified for similar thiophene carboxamide scaffolds is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key regulator in several signaling pathways, and its inhibition is a therapeutic strategy for cancer and diabetes. Molecular docking studies have demonstrated that thiophene-2-carboxamide derivatives can effectively bind to the active site of PTP1B, suggesting a potential mechanism for their observed anticancer activities.

In the context of antibacterial activity, molecular docking studies have been employed to investigate the interaction of thiophene carboxamide analogues with bacterial enzymes. For instance, derivatives have been docked into the active site of β-lactamase , an enzyme responsible for antibiotic resistance in bacteria. These studies have shown that the compounds can form stable interactions within the binding pocket of the enzyme, indicating a potential mechanism for overcoming bacterial resistance.

The following table summarizes the key biological targets for thiophene carboxamide derivatives as identified by molecular docking studies:

| Biological Target | Therapeutic Area | Key Findings from Molecular Docking |

| Tubulin | Cancer | Binding at the colchicine (B1669291) site, disruption of microtubule dynamics. |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Cancer, Diabetes | Interaction with the active site, potential for enzyme inhibition. |

| β-lactamase | Infectious Diseases | Binding to the active site, potential to overcome antibiotic resistance. |

Identification of Key Binding Sites and Residues

Detailed analysis of the docked complexes of thiophene carboxamide derivatives with their target proteins has allowed for the identification of specific amino acid residues that are crucial for binding. These key interactions are vital for the stability of the protein-ligand complex and are a primary determinant of the compound's potency and selectivity.

For PTP1B, the interactions typically involve the catalytic site residues. While specific residue interactions for this compound are not detailed in the available literature, studies on similar inhibitors highlight the importance of hydrogen bonding with residues such as Asp181 and Arg221 , and hydrophobic interactions within the active site groove.

Within the active site of β-lactamase, key binding residues for thiophene carboxamide analogues have also been identified through docking simulations. These interactions are critical for the potential inhibitory activity of the compounds.

Conformational Dynamics via Molecular Dynamics Simulations

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time and the conformational changes that may occur upon ligand binding.

MD simulations performed on tubulin in complex with thiophene carboxamide derivatives have demonstrated the stability of these interactions. These simulations, typically run for nanoseconds, have shown that the ligands remain stably bound within the colchicine-binding site, with minimal fluctuations in their position. This stability is a key indicator of a potent and effective inhibitor. The simulations also confirm the persistence of the key hydrogen bonding and hydrophobic interactions identified in the docking studies.

Cellular Pathway Modulation

The interaction of this compound and its derivatives with their biological targets translates into downstream effects on cellular pathways. These modulations are the basis for the observed pharmacological effects, particularly their anticancer and potential antimicrobial activities.

Cell Cycle Effects and Apoptosis Induction in Cancer Cells

A significant body of research has demonstrated that thiophene carboxamide derivatives exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death) in cancer cells.

By binding to tubulin and disrupting microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase. This disruption of the mitotic spindle prevents the proper segregation of chromosomes, ultimately leading to cell death.

Furthermore, several studies have confirmed that thiophene carboxamide derivatives are potent inducers of apoptosis. Treatment of cancer cell lines with these compounds leads to characteristic morphological and biochemical changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and the activation of caspases. For example, studies on similar compounds have shown activation of caspase-3/7, key executioner caspases in the apoptotic cascade. The induction of apoptosis is a highly desirable characteristic for an anticancer agent, as it leads to the selective elimination of cancer cells.

The table below summarizes the observed cellular effects of thiophene carboxamide derivatives in cancer cells:

| Cellular Effect | Cancer Cell Line(s) | Key Findings |

| Cell Cycle Arrest | Hep3B (Hepatocellular Carcinoma) | Arrest at the G2/M phase. |

| Apoptosis Induction | A375 (Melanoma), HT-29 (Colon), MCF-7 (Breast) | Activation of caspase-3/7, morphological changes consistent with apoptosis. |

| Spheroid Formation Inhibition | Hep3B (Hepatocellular Carcinoma) | Perturbation of 3D spheroid formation, suggesting an impact on cancer stem-like cells. |

Impact on Bacterial Virulence Factors (if applicable)

While the primary focus of research on this compound and its analogues has been on their anticancer properties, there is emerging evidence of their potential as antibacterial agents. The ability of these compounds to interact with bacterial enzymes like β-lactamase suggests a direct antibacterial mechanism.

However, beyond direct killing, there is a growing interest in antivirulence therapies, which aim to disarm pathogens without killing them, thereby reducing the selective pressure for resistance development. At present, there is limited specific information in the peer-reviewed literature detailing the impact of this compound on bacterial virulence factors. Further research is warranted to explore whether this compound can inhibit bacterial processes such as biofilm formation, quorum sensing, or toxin production.

Enzyme Kinetic Studies

Limited direct enzyme kinetic studies have been published specifically for this compound. However, research on structurally related thiophene-2-carboxamide derivatives provides valuable insights into their potential enzymatic interactions and inhibitory activities. These studies often focus on enzymes relevant to cancer and neurodegenerative diseases.

One area of investigation for similar thiophene carboxamide compounds has been their effect on tubulin polymerization. As biomimetics of Combretastatin A-4, certain thiophene carboxamide derivatives have been shown to interact with the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. nih.govmdpi.com This disruption of microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells. mdpi.com While detailed kinetic parameters such as Kcat or Km are not always determined in these studies, the half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric. For instance, some pyrrole-based carboxamides, also targeting the colchicine-binding site, have demonstrated potent inhibition of tubulin polymerization. mdpi.com

Enzyme inhibition studies on other targets have also been conducted for furan/thiophene-2-carboxamide derivatives. A study investigating a series of these compounds against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) provides specific inhibition constants (Ki). bohrium.com These enzymes are implicated in various pathological conditions. Urease is a key enzyme in infections caused by Helicobacter pylori, while AChE and BChE are targets for the symptomatic treatment of Alzheimer's disease. The inhibition kinetics for these compounds were determined, revealing their potential as enzyme inhibitors. bohrium.com

The following tables summarize the inhibitory activities of some thiophene carboxamide derivatives against various enzymes, as reported in the scientific literature.

Table 1: Enzyme Inhibition Data for Thiophene-2-Carboxamide Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | 0.10 mM | Not Specified |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | 0.10 mM | Not Specified |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | 0.07 mM | Not Specified |

Data sourced from a study on the enzyme kinetic activities of furan/thiophene-2-carboxamide derivatives. bohrium.com

Table 2: Cytotoxic Activity of Phenyl-Thiophene-Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 2b | Hep3B | 5.46 |

| Compound 2e | Hep3B | 12.58 |

IC50 values of phenyl-thiophene-carboxamide compounds on a liver cancer cell line, indicating potent anticancer activity. mdpi.com

These findings, although not directly pertaining to this compound, underscore the therapeutic potential of the thiophene-2-carboxamide scaffold as a source of enzyme inhibitors. Further detailed enzyme kinetic studies on the title compound are warranted to fully elucidate its mechanism of action and identify its specific molecular targets.

Structure Activity Relationships Sar of N 4 Carbamothioylphenyl Thiophene 2 Carboxamide Scaffolds

Impact of Substituent Modifications on Pharmacological Activity

Systematic modification of the N-(4-carbamothioylphenyl)thiophene-2-carboxamide scaffold has led to the discovery of derivatives with a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties. nih.govmdpi.comresearchgate.net The key points of SAR are derived from a comprehensive analysis of these analogs.

Substitutions at the 3-position: Introducing different functional groups at the C3 position of the thiophene (B33073) ring markedly alters the biological activity. A study on antibacterial and antioxidant agents showed that a 3-amino group leads to more potent compounds compared to 3-hydroxyl or 3-methyl analogs. nih.govnih.gov The 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity and broader antibacterial action. nih.gov

Substitutions at the 5-position: The C5 position is a common site for modification. Introducing a halogen, such as bromine, at this position has been shown to yield compounds with potent antiproliferative activity against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7). mdpi.com Furthermore, replacing the bromine with an aryl group, such as a 4-fluorophenyl group, has been explored in the development of anticancer agents that act as biomimetics of Combretastatin (B1194345) A-4 (CA-4). nih.gov The nature of this aryl substituent is critical; electron-withdrawing groups on the aryl ring can modulate activity, but can also decrease the electron density of the thiophene ring, which may impact certain binding interactions like π-cationic interactions. nih.gov

The following table summarizes the impact of key thiophene ring substitutions on biological activity.

| Position | Substituent | Observed Impact on Activity | Activity Type |

|---|---|---|---|

| 3 | -NH₂ | Higher potency compared to -OH or -CH₃ | Antibacterial, Antioxidant nih.gov |

| 3 | -OH | Moderate activity | Antibacterial, Antioxidant nih.gov |

| 3 | -CH₃ | Lowest activity | Antibacterial, Antioxidant nih.gov |

| 5 | -Br | Potent cytotoxicity | Anticancer mdpi.com |

| 5 | 4-fluorophenyl | Significant antiproliferative effects | Anticancer (Tubulin inhibitor) nih.gov |

Modifications to the N-phenyl ring, which is attached to the carboxamide linker, are crucial for tuning the pharmacological activity. The electronic nature (electron-donating or electron-withdrawing) and the position of substituents dictate the potency and selectivity of the compounds. nih.gov

In studies of antibacterial agents, derivatives with a methoxy (B1213986) group (-OCH₃) on the N-aryl ring showed the best inhibition against both Gram-positive and Gram-negative bacteria when compared to analogs with methyl (-CH₃) or chlorine (-Cl) substituents. nih.gov The enhanced activity associated with the methoxy group may be attributed to an increase in the hydrophilicity of the compound. nih.gov

For anticancer applications, substitutions on the N-phenyl ring play a vital role in tubulin polymerization inhibition. A study of CA-4 biomimetics revealed that compounds with a 3,4,5-trimethoxyphenyl or a 3-ethoxy-4-methoxyphenyl substitution on the N-phenyl ring exhibited the most potent cytotoxic effects against the Hep3B cancer cell line. nih.gov These polymethoxyphenyl moieties are thought to mimic the trimethoxyphenyl ring of CA-4, enabling the compounds to permeate cell membranes and reach their intracellular target. nih.gov

The table below details the effects of various phenyl ring modifications.

| Substituent(s) | Observed Impact on Activity | Activity Type |

|---|---|---|

| 4-methoxy | Enhanced activity compared to -CH₃ or -Cl | Antibacterial nih.gov |

| 4-methyl | Moderate activity | Antibacterial nih.gov |

| 4-chloro | Lower activity | Antibacterial nih.gov |

| 3,4,5-trimethoxy | Potent cytotoxicity (IC₅₀ = 5.46 µM vs Hep3B) | Anticancer nih.gov |

| 3-ethoxy-4-methoxy | Potent cytotoxicity (IC₅₀ = 12.58 µM vs Hep3B) | Anticancer nih.gov |

The carbamothioyl (thiourea) moiety and the carboxamide linker are essential for activity, providing key hydrogen bonding sites that facilitate interaction with biological targets. nih.gov Variations in this part of the scaffold can lead to significant changes in the pharmacological profile.

SAR studies have shown that the thiourea (B124793) moiety is fundamental for the activity of certain antitubercular agents. nih.gov The replacement of the phenyl ring in the N-(4-carbamothioylphenyl) scaffold with other groups has been explored. For instance, compounds like N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide have been synthesized and evaluated for antituberculosis activity. This indicates that replacing the phenyl ring with a substituted pyridine (B92270) ring is a viable strategy for generating active compounds.

Furthermore, the linker itself can be modified. Bioisosteric replacement of the carboxamide's central carbonyl group (C=O) with a thiocarbonyl (C=S) to form a thioamide is a common strategy in medicinal chemistry. While not extensively documented for this specific scaffold, such a change would alter the molecule's polarity, hydrogen bonding capability, and metabolic stability. Similarly, replacing the entire thiourea moiety with other groups, such as cyanoguanidine or 2,2-diamino-1-nitroethene, has proven effective in other drug classes for reducing toxicity while retaining or improving activity. nih.gov The type of linker between two thiourea moieties has also been shown to significantly affect cytotoxicity in certain anticancer agents. biointerfaceresearch.com

Stereochemical Considerations and Their Influence on Activity

While extensive research has been conducted on substituent modifications, specific studies on the stereochemical aspects of this compound scaffolds are not widely available in the literature. However, the principles of stereochemistry are fundamental to pharmacology, as biological systems are chiral.

The introduction of chiral centers, for example by adding a substituted ethyl group to the thiourea nitrogen, would result in enantiomers. These enantiomers could exhibit different pharmacological activities, potencies, and metabolic profiles due to differential binding at the target receptor or enzyme. For example, in a related series of antitubercular agents, the chiral compound 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide was evaluated, highlighting that stereoisomers can be important for activity. It is highly probable that if a chiral center were introduced into the this compound scaffold, the resulting enantiomers or diastereomers would display distinct biological activities.

Furthermore, significant substitution on both the thiophene and phenyl rings could potentially lead to hindered rotation around the amide bond or the bond connecting the phenyl ring to the amide nitrogen, creating stable atropisomers. These atropisomers, being non-superimposable mirror images, could also exhibit differential binding and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the physicochemical properties of compounds with their biological activities. A 2D-QSAR study was performed on a series of substituted thiophene carboxamide derivatives to design novel anti-tubercular agents. jetir.org

The study developed a statistically significant model that highlighted the importance of specific molecular descriptors in determining the anti-TB activity. The key descriptors identified were:

SsNH2E-index (Positive contribution): This electrotopological state index relates to the number of –NH₂ groups connected by a single bond. Its positive coefficient suggests that the presence of amino groups enhances the antitubercular activity. jetir.org

SdOE-index (Positive contribution): This descriptor corresponds to the number of oxygen atoms connected by a double bond (e.g., in a carbonyl group). Its positive contribution indicates that carbonyl oxygens are favorable for activity, likely acting as hydrogen bond acceptors. jetir.org

T_T_N_7 (Positive contribution): This parameter describes a topological relationship involving two nitrogen atoms separated by seven bonds. A positive contribution suggests that a specific spatial arrangement of nitrogen atoms is beneficial for activity. jetir.org

T_C_N_6 (Negative contribution): In contrast, this descriptor, representing a carbon and a nitrogen atom separated by six bonds, was found to negatively impact activity. This implies that this particular atomic arrangement is unfavorable for binding to the biological target. jetir.org

These findings from QSAR models provide valuable guidance for the rational design of new, more potent derivatives by prioritizing the inclusion of structural features with positive contributions and avoiding those with negative contributions. jetir.org Similar computational approaches, including ADME-T predictions, have been used to assess the drug-likeness of thiophene carboxamide derivatives designed as anticancer agents. nih.gov

Computational Chemistry and Rational Drug Design

In Silico Screening and Virtual Ligand Discovery

In silico screening and virtual ligand discovery are powerful computational techniques used to identify promising drug candidates from large libraries of chemical compounds. These methods are particularly valuable for exploring the therapeutic potential of the N-(4-carbamothioylphenyl)thiophene-2-carboxamide scaffold.

Molecular docking is a key component of this process, used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net For thiophene-2-carboxamide derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets. For instance, derivatives have been docked against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in both diabetes and cancer, to reveal key interactions within the active site. researchgate.net Similarly, docking simulations have been performed to understand the interactions of these compounds with targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and β-tubulin, which are critical in cancer progression. nih.govsemanticscholar.org

These computational studies help to explain the structure-activity relationships (SAR) observed in biological assays. nih.gov By analyzing the binding modes and interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues of the target protein, researchers can rationally design new derivatives with improved potency and selectivity. researchgate.netnih.gov The process often involves screening designed compounds against the active sites of specific enzymes to identify those with the highest predicted binding affinities, marking them as promising candidates for synthesis and further in vitro and in vivo testing. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A crucial step in drug discovery is evaluating the pharmacokinetic profile of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction allows for the early assessment of a compound's drug-like properties, helping to identify candidates that are likely to have favorable pharmacokinetics in the body. nih.gov

For thiophene (B33073) carboxamide derivatives, computational tools are frequently used to calculate a range of physicochemical and pharmacokinetic descriptors. nih.govnajah.edu These predictions help assess whether the synthesized compounds are likely to be orally bioavailable and possess characteristics similar to those of approved drugs. nih.gov Key parameters evaluated often include adherence to Lipinski's Rule of Five, which predicts drug-likeness based on properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. nih.gov

Studies on various thiophene-2-carboxamide derivatives have shown that they often exhibit favorable ADME profiles. researchgate.net Computational analyses have indicated good cell permeability and potential for oral bioavailability for several analogs. researchgate.net These in silico assessments are vital for prioritizing which compounds should move forward in the drug development pipeline. researchgate.net

| ADME Parameter | Typical Predicted Value/Range for Thiophene Carboxamide Derivatives | Significance |

|---|---|---|

| Molecular Weight (MW) | Generally < 500 g/mol | Associated with good absorption and permeation. |

| Log P (Lipophilicity) | Typically < 5 | Indicates a balance between aqueous solubility and lipid permeability. nih.gov |

| Hydrogen Bond Donors | Usually ≤ 5 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | Usually ≤ 10 | Influences solubility and binding interactions. |

| Topological Polar Surface Area (TPSA) | Ranges from ~140 to ~200 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound and its derivatives, DFT calculations provide deep insights into their molecular geometry, electronic properties, and chemical reactivity. nih.govnih.gov

These studies typically involve optimizing the molecular structure to find the lowest energy conformation and then calculating various electronic descriptors. nih.gov Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com

DFT analyses also generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule and help identify regions that are electron-rich or electron-poor. nih.gov This information is valuable for understanding how the molecule might interact with biological receptors. nih.gov Researchers have used DFT to compare the geometric and electronic properties of different thiophene-2-carboxamide derivatives, correlating these properties with their observed biological activities, such as antioxidant and antibacterial effects. nih.govdntb.gov.ua

| DFT Parameter | Definition | Significance for Thiophene Carboxamide Derivatives |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate an electron. Related to ionization potential. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the first empty electron orbital. | Indicates the ability to accept an electron. Related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A measure of molecular stability and reactivity. A smaller gap implies higher reactivity. mdpi.com |

| Electrostatic Potential (ESP) Map | A map of the electrostatic potential on the electron density surface. | Reveals charge distribution, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. nih.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. This approach is particularly useful when the 3D structure of the target receptor is unknown.

The thiophene carboxamide scaffold itself can be considered a key pharmacophoric element in many designs, valued for its ability to participate in various receptor interactions through its aromatic ring and hydrogen-bonding carboxamide group. mdpi.comnih.gov In rational drug design, this core is often combined with other known pharmacophores to create novel hybrid molecules with enhanced or dual activities. semanticscholar.org For instance, the N,N-diaryl carboxamide moiety found in many thiophene derivatives is a recognized pharmacophore that can mimic the adenine (B156593) ring of ATP, enabling interaction with kinase binding sites. semanticscholar.org

In a specific application, a combined pharmacophore-Support Vector Machine (SVM) platform was used for in silico screening, which successfully identified a compound with a thiophene carboxamide scaffold as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1), a key target in cancer therapy. researchgate.net Such models are built by analyzing a set of known active and inactive molecules to identify the critical chemical features responsible for biological activity. This allows for the virtual screening of large compound databases to find new molecules that fit the pharmacophore model and are therefore likely to be active. researchgate.net This strategy enriches the library of potential drug candidates and guides the synthesis of more potent and selective inhibitors.

Analytical Characterization and Purity Assessment

Spectroscopic Identification Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(4-carbamothioylphenyl)thiophene-2-carboxamide, one would expect to see distinct signals for the protons on the thiophene (B33073) ring, the phenyl ring, and the amide (N-H) and thioamide (NH₂) groups. The integration of these signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons. For example, in related N-(substituted phenyl)-benzenesulphonamides, N-H stretching vibrations are observed in the range of 3285–3199 cm⁻¹. researchgate.net The protons on the thiophene ring typically appear in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. Key signals would include those for the carbonyl carbon (C=O) of the amide, the thiocarbonyl carbon (C=S) of the thioamide, and the various carbons of the thiophene and phenyl aromatic rings. researchgate.netwisc.edu For instance, in similar thioamide compounds, the signal for the C=S carbon can be observed around 206-209 ppm. rsc.org

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

MS: A standard mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern can also offer clues about the molecule's structure.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS, making it a valuable tool for analyzing reaction mixtures and confirming the presence and purity of the desired product. mdpi.com

HRMS: High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For example, in the characterization of other novel thiophene carboxamide derivatives, HRMS was used to confirm the molecular formulas by matching the calculated mass with the observed mass of the molecular ion peak [M+H]⁺ with an error of less than 1 ppm. mdpi.comiosrjournals.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

N-H stretching: Amide and thioamide groups would show characteristic stretches, typically in the region of 3100-3500 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group, usually found around 1630-1690 cm⁻¹.

C=S stretching: The thiocarbonyl group of the thioamide would exhibit a stretch, though it can be weaker and more variable than the C=O stretch.

Aromatic C-H and C=C stretching: Vibrations characteristic of the thiophene and benzene (B151609) rings. Thiophene ring vibrations are often observed in the 1300-1550 cm⁻¹ region. mdpi.comnih.gov

Chromatographic Purity Determination (e.g., TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a chemical reaction and to assess the purity of the final product. mdpi.com A purified sample of this compound would ideally show a single spot on a TLC plate when eluted with an appropriate solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions (stationary phase, mobile phase, temperature).

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₀N₂OS₂ for this compound). A close match between the found and calculated values provides strong evidence for the compound's identity and purity.

Future Research Directions and Translational Potential

Development of Novel Analogs with Enhanced Potency and Selectivity

Future research will likely focus on the rational design and synthesis of novel analogs of N-(4-carbamothioylphenyl)thiophene-2-carboxamide. The goal is to improve therapeutic efficacy and minimize off-target effects. Key strategies may include:

Structural Modifications: Introducing various substituents on both the thiophene (B33073) and phenyl rings to explore structure-activity relationships (SAR). For instance, the addition of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with biological targets. mdpi.com

Bioisosteric Replacement: Replacing the thiophene ring with other heterocyclic systems to potentially improve pharmacokinetic properties or enhance target binding.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding affinity of newly designed analogs to specific cellular targets, thereby guiding synthetic efforts.

Exploration of New Therapeutic Indications

While initial studies on related compounds suggest potential in oncology and infectious diseases, the therapeutic applications of this compound and its analogs could be broader. Future investigations may explore its efficacy in other disease areas, such as:

Inflammatory Diseases: Given that some thiophene derivatives exhibit anti-inflammatory properties, this is a logical area for exploration. nih.gov

Neurodegenerative Disorders: The central nervous system is another potential area of interest, as some thiophene-containing compounds have shown activity in this domain. mdpi.com

Metabolic Diseases: Investigating the potential of these compounds to modulate metabolic pathways could open up new avenues for research.

A summary of potential therapeutic indications for thiophene carboxamide derivatives is presented in the table below.

| Therapeutic Area | Potential Application |

| Oncology | Treatment of various cancers, potentially through mechanisms like tubulin inhibition. nih.govnih.gov |

| Infectious Diseases | Development of new antimicrobial agents. mdpi.com |

| Inflammatory Disorders | Management of chronic inflammatory conditions. |

| Neurodegenerative Diseases | Exploration for diseases like Alzheimer's or Parkinson's. |

| Metabolic Diseases | Potential modulation of metabolic pathways. |

Advanced Preclinical Toxicology and Safety Assessment Methodologies

To ensure the safety of any potential therapeutic candidate, rigorous preclinical toxicology studies are essential. Future research in this area should employ advanced methodologies, including:

High-Content Screening: Using automated imaging and analysis to assess the effects of the compound on various cellular parameters in a high-throughput manner.

Organ-on-a-Chip Models: Utilizing microfluidic devices that mimic the structure and function of human organs to obtain more physiologically relevant toxicity data.

In Silico Toxicology Prediction: Employing computational models to predict potential toxicities early in the drug development process, which can help in prioritizing compounds with a more favorable safety profile.

Bioavailability and Pharmacokinetic Optimization (preclinical focus)

A critical aspect of drug development is ensuring that the compound can reach its target in the body in sufficient concentrations. Preclinical studies will need to focus on optimizing the bioavailability and pharmacokinetic profile of this compound and its analogs. This will involve:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Conducting in vitro and in vivo studies to understand how the compound is absorbed, distributed throughout the body, metabolized, and excreted.

Formulation Development: Exploring different formulation strategies, such as nanoformulations, to enhance solubility and bioavailability.

Prodrug Approaches: Designing prodrugs that are converted to the active compound in the body, which can improve pharmacokinetic properties.

Combination Therapy Strategies

In many diseases, particularly cancer, combination therapies can be more effective than monotherapy. Future preclinical studies should investigate the potential of this compound in combination with existing drugs. This could involve:

Synergy Studies: Assessing whether the combination of this compound with other therapeutic agents results in a synergistic, additive, or antagonistic effect.

Mechanistic Investigations: Understanding the molecular basis of any observed synergistic effects to optimize combination regimens.

Overcoming Drug Resistance: Exploring the potential of this compound to resensitize drug-resistant cells to existing therapies.

Mechanistic Studies at a Deeper Molecular Level

A thorough understanding of the mechanism of action is crucial for the rational development of any new therapeutic agent. Future research should aim to elucidate the precise molecular targets and pathways through which this compound exerts its biological effects. This may involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific protein(s) that the compound binds to.

Pathway Analysis: Investigating the downstream signaling pathways that are modulated by the compound's interaction with its target.

Structural Biology: Determining the three-dimensional structure of the compound in complex with its target protein to understand the molecular basis of their interaction.

Q & A

Q. Q1: What are the optimal synthetic routes for N-(4-carbamothioylphenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for reproducibility?

A1:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-carboxylic acid derivatives are often reacted with aryl amines under activating agents like EDC/HOBt or HATU. Evidence from similar thiourea derivatives suggests using dry solvents (e.g., CH₂Cl₂) and reflux conditions to achieve yields >70% .

- Optimization : Key parameters include temperature control (room temperature for sensitive intermediates, reflux for slower reactions), stoichiometric ratios (1.1:1 excess of carbodiimide coupling agents), and purification via column chromatography or recrystallization .

Q. Q2: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

A2:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond angles and torsion angles (e.g., thiophene ring dihedral angle ~77.8° with pyridine in analogs) .

Advanced Structural and Mechanistic Analysis

Q. Q3: How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

A3:

- Conformational Analysis : SHELXL refines hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(10) motifs) and torsional angles (e.g., syn-periplanar vs. syn-clinal conformations) .

- Software : Use OLEX2 for visualization and Mercury for intermolecular interaction analysis. Validate with PLATON checks for missed symmetry .

Q. Q4: How do substituent variations (e.g., carbamothioyl vs. carboxamide) impact intermolecular interactions in crystal packing?

A4:

- Hydrogen Bonding : Carbamothioyl groups (C=S) exhibit weaker H-bonding compared to carboxamides (C=O), altering crystal packing from 3D networks to layered structures. For example, N–H⋯S interactions in thiourea analogs result in lower melting points .

- π-Stacking : Thiophene rings engage in offset π-π interactions (3.5–4.0 Å) with aryl groups, influenced by substituent bulk .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: What biological targets or activities have been reported for thiophene-2-carboxamide derivatives?

A5:

- TRPM8 Antagonism : Analogous compounds (e.g., M8-B) inhibit cold-sensing ion channels, suggesting potential for pain management .

- Antifungal Activity : Derivatives with fluorophenyl substituents show EC₅₀ values <10 mg/L against Botrytis cinerea via SDH inhibition .

- Enzyme Inhibition : Pyrazole-thiophene hybrids act as ULK1 inhibitors (e.g., ULK-101) for autophagy regulation .

Q. Q6: How can molecular docking elucidate the mechanism of action for this compound?

A6:

- Protocol : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., SDH or TRPM8). Key interactions include:

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ data to refine models .

Analytical and Methodological Challenges

Q. Q7: How should researchers address discrepancies in reported synthetic yields or spectral data?

A7:

- Yield Optimization : Re-evaluate solvent purity (anhydrous vs. technical grade) and catalyst loading (e.g., Al₂O₃ in microwave-assisted synthesis ).

- Spectral Reproducibility : Calibrate NMR spectrometers with TMS and cross-validate with HRMS (mass error <2 ppm) .

Q. Q8: What advanced chromatographic techniques improve purity assessment for this compound?

A8:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.